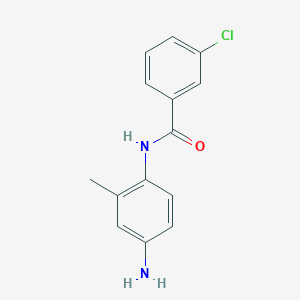![molecular formula C10H7F3N4O2 B3159294 5-methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole CAS No. 861212-68-2](/img/structure/B3159294.png)
5-methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole
Descripción general
Descripción
5-Methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring, a nitro group, a methyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the precursor molecules. One common synthetic route includes the reaction of 2-(trifluoromethyl)phenyl hydrazine with methyl nitrite under acidic conditions to form the triazole ring. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions may involve halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed:
Oxidation: The oxidation of the nitro group can lead to the formation of nitroso compounds or nitrates.
Reduction: Reduction of the nitro group can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs or as a component in pharmaceutical formulations.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 5-methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, for example, can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group can enhance the compound's stability and lipophilicity, affecting its bioavailability and distribution within the body.
Comparación Con Compuestos Similares
1-Methyl-4-nitro-2-(trifluoromethyl)benzene
2-Methoxy-5-nitrobenzotrifluoride
Uniqueness: 5-Methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole stands out due to its triazole ring, which is not present in the other listed compounds. This structural difference can lead to unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c1-6-9(17(18)19)14-15-16(6)8-5-3-2-4-7(8)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLFOULMDMGDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170257 | |
| Record name | 5-Methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861212-68-2 | |
| Record name | 5-Methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861212-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone](/img/structure/B3159215.png)
![3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3159220.png)
![6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3159229.png)
![N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide](/img/structure/B3159239.png)
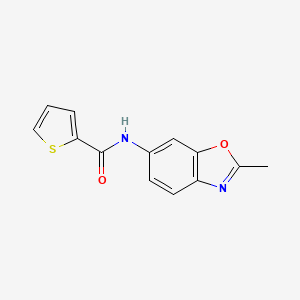
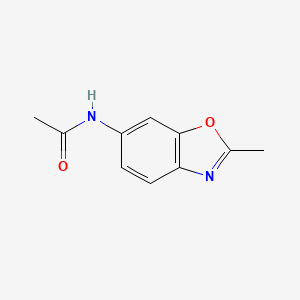
![3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde](/img/structure/B3159269.png)
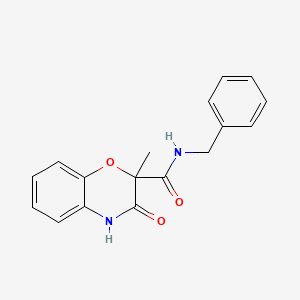
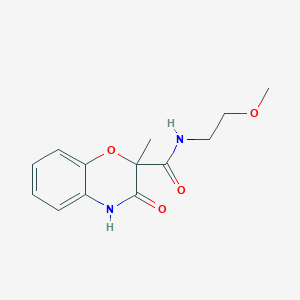
![6-Methyl-2-phenyl-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3159286.png)
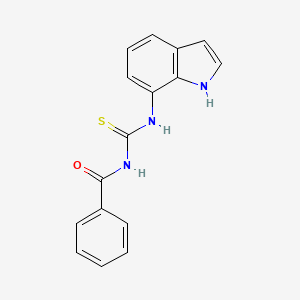
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate](/img/structure/B3159300.png)
![2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine](/img/structure/B3159305.png)
